molecular formula C15H14N4S B5675172 4-(5-ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)pyridine

4-(5-ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)pyridine

Cat. No.: B5675172
M. Wt: 282.4 g/mol
InChI Key: XPSMCANXRZSQTH-UHFFFAOYSA-N
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Description

4-(5-ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)pyridine is a heterocyclic compound that features a triazole ring fused with a pyridine ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and coordination chemistry. The presence of both triazole and pyridine rings endows the molecule with unique chemical properties, making it a versatile scaffold for the development of new compounds with diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)pyridine typically involves the formation of the triazole ring followed by its functionalization. One common method is the cyclization of hydrazine derivatives with appropriate nitriles under acidic or basic conditions. For instance, the reaction of 4-phenyl-3-thiosemicarbazide with ethyl isothiocyanate can yield the desired triazole ring, which can then be further functionalized to introduce the pyridine moiety .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-(5-ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Electrophilic Reagents: Nitric acid, bromine, chlorine.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation of the ethylsulfanyl group.

    Dihydrotriazoles: From reduction of the triazole ring.

    Nitrated or Halogenated Derivatives: From electrophilic substitution on the pyridine ring.

Mechanism of Action

The mechanism of action of 4-(5-ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)pyridine in biological systems involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with amino acid residues in proteins, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Properties

IUPAC Name

4-(5-ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4S/c1-2-20-15-18-17-14(12-8-10-16-11-9-12)19(15)13-6-4-3-5-7-13/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSMCANXRZSQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(N1C2=CC=CC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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